![molecular formula C8H5BrIN B1404143 5-Bromo-2-iodophenylacetonitrile CAS No. 1055901-15-9](/img/structure/B1404143.png)
5-Bromo-2-iodophenylacetonitrile
Overview
Description
Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodophenylacetonitrile is1S/C8H5BrIN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-2-iodophenylacetonitrile has a molecular weight of 321.94 . It is a solid at ambient temperature . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Analytical Chemistry
In analytical chemistry, 5-Bromo-2-iodophenylacetonitrile can be used as a standard or reference compound in various analytical techniques . Its unique spectral properties allow for its detection and quantification, which is essential in the quality control of chemical products.
Environmental Studies
The environmental impact of halogenated compounds, including 5-Bromo-2-iodophenylacetonitrile , is an area of ongoing research . Studies may focus on its stability, degradation, and potential effects on ecosystems, contributing to the understanding of environmental chemistry.
Biochemistry Research
In biochemistry research, halogenated compounds like 5-Bromo-2-iodophenylacetonitrile are used to study enzyme interactions and mechanisms . They can act as inhibitors or probes to elucidate the biochemical pathways in living organisms.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodophenylacetonitrile is not explicitly mentioned in the search results. As it is used in medicinal chemistry, it might be involved in various biochemical reactions, but specific details are not available.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-2-iodophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFURERLTIRRYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodophenylacetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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